1-Hexyne
Overview
Description
1-Hexyne, also known as n-butylacetylene, is an alkyne with the molecular formula C₆H₁₀. This organic compound consists of a six-carbon chain with a terminal carbon-carbon triple bond, characteristic of alkynes. It is a colorless liquid at room temperature with a distinctive, somewhat unpleasant odor .
Mechanism of Action
Target of Action
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain having a terminal alkyne . It primarily targets other chemical compounds in reactions, acting as a reagent in organic synthesis .
Mode of Action
This compound can react with various compounds. For instance, it reacts with diethyl fumarate to produce n-hexylsuccinic acid . Another example is its reaction with monosodium acetylide in the presence of butyl bromide, leading to the formation of a new compound .
Biochemical Pathways
It’s known that this compound can participate in hydration reactions of alkene, where the addition of a water molecule occurs following markovnikov’s rule . This rule states that in the addition of a protic acid HX to an alkene, the acid hydrogen (H) becomes attached to the carbon with fewer alkyl substituents, and the halide (X) group becomes attached to the carbon with more alkyl substituents .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For instance, in the reaction with diethyl fumarate, the result is the production of n-hexylsuccinic acid . The exact cellular effects would depend on the context of the reaction and the presence of other compounds.
Preparation Methods
1-Hexyne can be synthesized through various methods. One common synthetic route involves the reaction of monosodium acetylide with butyl bromide:
NaC2H+BrC4H9→HC2C4H9+NaBr
This reaction illustrates the behavior of terminal alkylacetylenes . Industrial production methods often involve similar alkylation reactions, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
1-Hexyne undergoes several types of chemical reactions, including:
Addition Reactions: The triple bond in this compound makes it highly reactive, allowing for addition reactions with halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).
Polymerization: The compound can undergo polymerization reactions, making it valuable in the production of plastics and resins.
Alkylation: The relatively acidic terminal hydrogen atom allows for alkylation reactions through deprotonation.
Scientific Research Applications
1-Hexyne finds applications in various scientific research fields:
Chemistry: It is frequently used as a starting material in organic synthesis due to its readily available triple bond.
Biology and Medicine:
Industry: This compound is used in the production of fine chemicals, polymers, and as an industrial solvent.
Comparison with Similar Compounds
1-Hexyne can be compared with other similar compounds, such as:
3-Hexyne: Another isomer with the triple bond between the third and fourth carbon atoms.
3-Methylpent-1-yne: A branched isomer with a similar molecular formula but different structural arrangement.
4-Methylpent-1-yne: Another branched isomer with the triple bond at the first carbon.
This compound’s uniqueness lies in its terminal alkyne structure, which imparts distinct reactivity and properties compared to its isomers and other alkynes.
Properties
IUPAC Name |
hex-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
Record name | 1-Hexyne, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30870753 | |
Record name | 1-Hexyne | |
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Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Hexyne | |
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Vapor Pressure |
133.0 [mmHg] | |
Record name | 1-Hexyne | |
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CAS No. |
693-02-7, 26856-30-4 | |
Record name | 1-Hexyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hexyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
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Record name | Hexyne | |
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Record name | 1-HEXYNE | |
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Record name | Hexyne | |
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Record name | 1-Hexyne | |
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Record name | 1-Hexyne | |
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Record name | Hex-1-yne | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-Hexyne | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-hexyne?
A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic signals, including infrared (IR) bands for the terminal alkyne C-H stretch around 3300 cm-1 and the C≡C stretch around 2100 cm-1. These features can be used to distinguish this compound from other isomers and confirm its presence in reaction mixtures []. Additionally, proton and carbon NMR spectroscopy can provide detailed information about its structure and conformation [, , ].
Q3: How does this compound participate in cyclotrimerization reactions?
A4: this compound can undergo cyclotrimerization in the presence of certain transition metal catalysts like NbCl5 and TaCl5. This reaction yields a mixture of 1,2,4- and 1,3,5-tributylbenzene isomers, with the isomer ratio dependent on the specific catalyst used [].
Q4: Can this compound be polymerized?
A5: Yes, this compound can be polymerized using catalysts such as MoCl5 and WCl6. This polymerization process yields a mixture of methanol-soluble products and a methanol-insoluble polymer with a conjugated backbone structure [].
Q5: How does this compound react in hydrosilylation reactions?
A6: this compound undergoes hydrosilylation with various hydrosilanes in the presence of rhodium-based catalysts. The reaction regioselectivity, yielding either β-(Z)- or β-(E)-vinylsilane products, is significantly influenced by the catalyst structure, particularly the ligand environment around the rhodium center [].
Q6: Are there any catalytic applications of this compound involving carbon dioxide incorporation?
A7: Research has demonstrated the incorporation of carbon dioxide into this compound oligomerization reactions catalyzed by nickel(0) complexes. This reaction produces 4,6-dibutyl-2-pyrone alongside this compound oligomers, highlighting the potential for incorporating CO2 into valuable organic compounds [].
Q7: Have computational methods been employed to study this compound?
A8: Yes, computational studies have been instrumental in understanding the conformational preferences of this compound. Ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (B3LYP), have been used to determine the relative energies of different conformers and elucidate the impact of electron correlation effects on their stability [].
Q8: How does the position of the triple bond in this compound influence its reactivity?
A10: The terminal triple bond in this compound significantly impacts its reactivity. For example, studies with the enzyme cytochrome P450 BM3 (BM3) revealed that while this compound undergoes ω-3 hydroxylation, non-terminal alkynes lead to suicidal enzyme inactivation, highlighting the importance of the triple bond position for productive enzymatic transformations [].
Q9: Are there any studies on the impact of substituents on this compound reactivity?
A11: Yes, research on the radical cyclization of substituted this compound derivatives provides valuable insights into the impact of substituents on reactivity. For instance, the stereochemistry of the cyclization products obtained from 6-halo-1-phenyl-1-hexyne derivatives suggests the formation of a linear 1-phenylvinylic radical intermediate with an sp-hybridized radical center, highlighting the influence of the phenyl substituent on the reaction mechanism [].
Q10: How does the presence of silicon-containing substituents affect this compound polymerization?
A12: Studies on the polymerization of silicon-containing disubstituted acetylenes, such as 1-butyl-2-trimethylsilylacetylene (BTMSA), have revealed intriguing insights. While transition metal catalysts can polymerize BTMSA, the resulting polymer often exhibits a unique copolymer composition, incorporating both BTMSA and this compound units due to spontaneous desilylation during polymerization [].
Q11: What analytical techniques are commonly used to study this compound?
A14: Various analytical methods are employed to characterize and quantify this compound. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used to analyze reaction mixtures containing this compound and its derivatives []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides structural information, while infrared (IR) spectroscopy identifies functional groups [, , ].
Q12: Has this compound been used in the synthesis of optically active compounds?
A15: Yes, this compound serves as a key building block in the stereospecific synthesis of optically active acetylenic alcohols, ethers, and dichlorosilyl derivatives. Its reaction with (R)- and (S)-carvone, followed by subsequent transformations, yields a variety of chiral p-menthene derivatives, highlighting its versatility in asymmetric synthesis [].
Q13: Are there any notable applications of this compound in materials science?
A16: this compound plays a crucial role in stabilizing ruthenium nanoparticles by forming Ru-vinylidene interfacial linkages through self-assembly. This stabilization method significantly influences the electronic properties of the resulting nanoparticles, impacting their electronic conductivity and potential applications in areas like nanoelectronics and catalysis [].
Q14: Are there alternative compounds with similar properties to this compound?
A17: Yes, other terminal alkynes, such as 1-pentyne, 1-heptyne, and 1-octyne, share similar reactivity profiles with this compound. The choice of alkyne often depends on the specific application and desired chain length. For instance, in the context of transhydrogenation reactions with pentane, different hexyne isomers and hexadienes have been explored as hydrogen acceptors, with varying degrees of thermodynamic favorability and impact on the product distribution [].
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